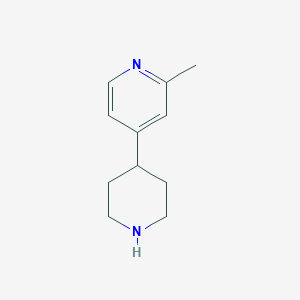

2-Methyl-4-(piperidin-4-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2-methyl-4-piperidin-4-ylpyridine |

InChI |

InChI=1S/C11H16N2/c1-9-8-11(4-7-13-9)10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3 |

InChI Key |

KGPWZMMBYWVOHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2CCNCC2 |

Origin of Product |

United States |

The Foundation: Significance of Piperidine and Pyridine Scaffolds

The prevalence of piperidine (B6355638) and pyridine (B92270) moieties in both natural products and synthetic drugs underscores their importance in the chemical and biological sciences. nih.govnih.gov

Piperidine , a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. researchgate.net Its flexible, three-dimensional structure is a key feature in the design of numerous therapeutic agents. The piperidine ring is a common fragment in drugs targeting the central nervous system (CNS), where it can influence receptor binding and pharmacokinetic properties. nih.gov Furthermore, its basic nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets. chemicalbook.com

Pyridine , an aromatic six-membered heterocycle with a nitrogen atom, is another privileged scaffold in drug discovery. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility and ability to interact with biological macromolecules. rsc.org Pyridine derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.org

A Hybrid Approach: Overview of Previous Research on Piperidine Pyridine Hybrid Structures

The combination of piperidine (B6355638) and pyridine (B92270) rings into a single molecule creates a "hybrid" structure that can leverage the advantageous properties of both scaffolds. Research into these hybrid structures has revealed a diverse range of biological activities. These compounds have been investigated for their potential as anticancer agents, with some derivatives showing promising results against various cancer cell lines. researchgate.netresearchgate.net Additionally, piperidine-pyridine hybrids have been explored for their larvicidal, nematicidal, and antimicrobial properties. nih.gov

The structural diversity achievable with this hybrid scaffold allows for fine-tuning of a compound's physicochemical and biological properties. By modifying substituents on either the piperidine or pyridine ring, researchers can optimize factors such as target affinity, selectivity, and metabolic stability. This versatility has made piperidine-pyridine hybrids an attractive area of focus in the quest for new therapeutic agents.

The Specific Focus: Rationale for Comprehensive Investigation of 2 Methyl 4 Piperidin 4 Yl Pyridine

Strategies for the Construction of the this compound Core

The formation of the this compound scaffold can be achieved through several synthetic strategies, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable substitution patterns.

Hydrogenation and Reduction Approaches of Pyridine (B92270) Precursors

A prevalent method for synthesizing the piperidine (B6355638) ring of the target molecule involves the hydrogenation or reduction of a corresponding pyridine precursor. This approach is effective for converting pyridyl-substituted pyridines into their piperidinyl counterparts.

Catalytic hydrogenation is a widely employed technique. For instance, the reduction of a suitable 4-(pyridin-4-yl)pyridine derivative can be accomplished using various catalysts and hydrogen sources. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are commonly used. researchgate.net The process often involves reacting the pyridine precursor with hydrogen gas under pressure. researchgate.net The selective hydrogenation of the pyridine ring to a piperidine ring is a key transformation in this synthetic route. researchgate.net In some cases, a two-step reduction process may be utilized, where the pyridine ring is first partially reduced to a tetrahydropyridine (B1245486) intermediate, which is then further hydrogenated to the desired piperidine. nih.gov

Electrocatalytic hydrogenation presents an alternative, sustainable method for this transformation. acs.org This technique can be performed at ambient temperature and pressure, offering a greener alternative to traditional high-pressure hydrogenation methods. acs.org Rhodium on carbon (Rh/C) has been shown to be an effective catalyst for the electrochemical hydrogenation of pyridine derivatives. acs.org

The choice of reducing agent and reaction conditions is crucial to achieve high yields and selectivity. For example, sodium in ethanol (B145695) has been used for the reduction of pyridines, though care must be taken with substituted pyridines to avoid unwanted side reactions. sciencemadness.org

A specific example involves the catalytic hydrogenation of 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine, which upon reaction with hydrogen gas in the presence of 10% palladium on carbon in methanol (B129727), yields 2-methyl-5-(piperidin-4-yl)pyrimidine. google.com Although this example illustrates the synthesis of a pyrimidine (B1678525) analog, the fundamental hydrogenation step is directly applicable to the synthesis of this compound from a corresponding pyridyl-tetrahydropyridine precursor.

Table 1: Selected Hydrogenation/Reduction Methods for Pyridine Precursors

| Precursor | Catalyst/Reagent | Solvent | Conditions | Product | Reference |

| 4-Phenylpyridine | Pd/C | EtOAc/Water | H₂, CO₂ (for separation) | 4-Phenylpiperidine | researchgate.net |

| 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine | 10% Pd/C | Methanol | H₂, Room Temperature, 24h | 2-Methyl-5-(piperidin-4-yl)pyrimidine | google.com |

| Pyridine | Rh/C | Water | Electrocatalytic, Ambient Temp. & Pressure | Piperidine | acs.org |

Cross-Coupling Reactions (e.g., Kumada Coupling)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they can be employed to construct the this compound core. While specific examples detailing the Kumada coupling for the direct synthesis of this exact compound are not prevalent in the provided search results, the principles of such reactions are applicable.

Generally, a Kumada coupling would involve the reaction of a pyridyl Grignard reagent with a piperidinyl halide, or vice versa, in the presence of a nickel or palladium catalyst. For instance, 4-bromopiperidine (B2556637) could potentially be coupled with a Grignard reagent derived from 2-methyl-4-halopyridine. However, the stability of such organometallic reagents and potential side reactions need to be carefully considered.

More broadly, cross-coupling strategies are instrumental in synthesizing precursors for the target molecule. For example, a Suzuki or Stille coupling could be used to link a protected piperidine-4-boronic acid (or stannane) with a 2-methyl-4-halopyridine. The resulting coupled product would then be deprotected to yield this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions offer a direct route to the this compound scaffold. This can involve the displacement of a leaving group on either the pyridine or piperidine ring by a nucleophilic partner.

A common approach is the reaction of piperidine with a pyridine derivative bearing a suitable leaving group at the 4-position, such as a halogen. However, direct C-4 amination of pyridines can be challenging due to regioselectivity issues. nih.gov Recent advancements have focused on achieving C4-selective amination of pyridines through the formation of 4-pyridyl pyridinium (B92312) salt intermediates, which then react with a nucleophile like ammonia. nih.gov This strategy could be adapted for the introduction of a piperidine moiety.

Another strategy involves the reaction of a pre-formed piperidinyl nucleophile with an activated pyridine ring. For instance, a piperidin-4-yl anion equivalent could react with a 2-methylpyridine (B31789) derivative.

Multi-Component and Bicyclisation Strategies

Multi-component reactions (MCRs) provide an efficient means to construct complex molecules in a single step from three or more starting materials. While a specific MCR for the direct synthesis of this compound is not explicitly described, the principles of MCRs for pyridine and piperidine synthesis are well-established. nih.govnih.gov

For example, a Hantzsch-type pyridine synthesis could potentially be adapted to incorporate a piperidine-containing fragment. Similarly, piperidine synthesis can be achieved through multi-component reactions, such as the condensation of an amine, an aldehyde, and a ketone, followed by cyclization and reduction. nih.gov

Bicyclisation strategies can also be employed. This might involve the formation of a bicyclic intermediate that is subsequently cleaved to reveal the desired this compound structure.

Functionalization and Derivatization of the this compound Scaffold

Once the core structure is synthesized, it can be further modified to create a library of derivatives with diverse properties. A key site for functionalization is the piperidine nitrogen atom.

Modifications of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of functional groups through various chemical transformations.

N-Alkylation: The piperidine nitrogen can be readily alkylated using alkyl halides or other electrophilic alkylating agents. This is a fundamental transformation for introducing simple alkyl chains or more complex substituents.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) leads to the formation of N-amides. This is a common strategy in medicinal chemistry to introduce a variety of functionalities. For example, the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate involves the acylation of a piperidine derivative. researchgate.net

N-Arylation: The piperidine nitrogen can be arylated using aryl halides under conditions suitable for Buchwald-Hartwig or Ullmann-type cross-coupling reactions.

Reductive Amination: The piperidine nitrogen can be functionalized via reductive amination with aldehydes or ketones. This two-step, one-pot process involves the initial formation of an enamine or iminium ion, which is then reduced in situ to the corresponding N-alkylated piperidine.

Table 2: Examples of Piperidine Nitrogen Functionalization

| Reagent | Reaction Type | Functional Group Introduced |

| Alkyl Halide | N-Alkylation | Alkyl |

| Acyl Chloride | N-Acylation | Acyl |

| Carboxylic Acid + Coupling Agent | N-Acylation | Acyl |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | Substituted Alkyl |

| Aryl Halide + Catalyst | N-Arylation | Aryl |

These functionalization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships in drug discovery programs.

Modifications of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound is a key site for chemical modification, influencing the electronic properties and biological activity of the molecule. One common transformation is N-oxidation, which can be achieved using various oxidizing agents. This modification can alter the molecule's interaction with biological targets.

Another significant modification involves the quaternization of the pyridine nitrogen. This is typically achieved by reacting the pyridine with an alkyl halide, leading to the formation of a pyridinium salt. This transformation introduces a positive charge, which can be crucial for interactions with negatively charged residues in biological targets.

Furthermore, the pyridine nitrogen can participate in the formation of metal complexes. The lone pair of electrons on the nitrogen atom can coordinate with various metal ions, leading to the formation of coordination compounds with potential applications in catalysis and materials science.

Recent research has also explored the use of pyridinylmethyl extensions to enhance the properties of bioactive molecules. The electron-deficient nature of the pyridine ring offers advantages such as metal coordination, hydrogen bonding capabilities, and improved bioavailability compared to phenyl analogues. evitachem.com For instance, the methylene (B1212753) linker in pyridinylmethyl constructs allows for torsional flexibility, enabling optimal positioning for both piperidine amine protonation and pyridine coordination. evitachem.com

Substitutions on the Piperidine Ring

The piperidine ring of this compound offers multiple positions for substitution, allowing for the fine-tuning of the compound's physicochemical properties and biological activity.

N-Substitution on the Piperidine Ring:

The nitrogen atom of the piperidine ring is a common site for modification. A variety of substituents can be introduced at this position through N-alkylation, N-acylation, or reductive amination reactions. For example, N-linked cyclopropylcarboxyl or 3-methyloxetane-3-carboxyl substituents have been introduced on the piperidine ring in the development of Bruton's tyrosine kinase (BTK) inhibitors. acs.org

C-Substitution on the Piperidine Ring:

Substituents can also be introduced at various carbon atoms of the piperidine ring. For instance, methyl substitution on the piperidine ring has been used as a probe for selective binding at the sigma(1) receptor. nih.gov The introduction of monomethyl or geminal dimethyl groups on the piperidine moiety has been shown to influence sigma-subtype affinities and selectivities. nih.gov

A variety of substituted fluoropiperidines have also been synthesized, highlighting the advancements in creating fluorinated analogs of biologically active substances. nih.gov

| Substituent | Position on Piperidine Ring | Synthetic Method | Purpose/Effect |

| Cyclopropylcarboxyl | N-linked | Derivatization with cyclopropane (B1198618) carboxylic acid | Elaboration of R isomer series for BTK inhibitors |

| 3-Methyloxetane-3-carboxyl | N-linked | Derivatization with 3-methyloxetane-3-carboxylic acid | Elaboration of R isomer series for BTK inhibitors |

| Methyl | 4-position | Not specified | Probe for selective binding at sigma(1) receptor |

| gem-Dimethyl | 3,3-position | Not specified | Probe for selective binding at sigma(1) receptor |

| Fluorine | Various | Hydrogenation/reduction of substituted pyridines | Creation of fluorinated analogs of biologically active substances |

Substitutions on the Pyridine Ring (Beyond the 2-Methyl Group)

Beyond the existing 2-methyl group, the pyridine ring can be further functionalized to modulate the electronic and steric properties of the molecule.

Common electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can be employed to introduce functional groups onto the pyridine ring, although the directing effects of the existing substituents must be considered. For instance, 3-nitro-4-(piperidin-1-yl)pyridine and 4-(piperidin-1-yl)pyridine-3-sulfonamide are commercially available derivatives. molport.com

Nucleophilic aromatic substitution is another powerful tool for modifying the pyridine ring, particularly for introducing amino and alkoxy groups. For example, the synthesis of 2-amino-4-piperidinyl pyridine derivatives has been achieved through the nucleophilic substitution of 2-amino-4-chloropyridine (B16104) with piperidine. researchgate.net

Cross-coupling reactions, such as Suzuki and Heck couplings, provide versatile methods for introducing a wide range of substituents, including aryl, heteroaryl, and alkyl groups, onto the pyridine ring. These reactions typically require a halogenated pyridine precursor.

| Substituent | Position on Pyridine Ring | Synthetic Method | Example Compound |

| Nitro | 3 | Nitration | 3-nitro-4-(piperidin-1-yl)pyridine |

| Sulfonamide | 3 | Sulfonation | 4-(piperidin-1-yl)pyridine-3-sulfonamide |

| Amino | 2 | Nucleophilic substitution | 2-amino-4-(piperidin-1-yl)pyridine |

| Carboxylic acid | 2 | Not specified | 4-(piperidin-1-yl)pyridine-2-carboxylic acid hydrochloride |

| Carboxylic acid | 3 | Not specified | 4-(piperidin-1-yl)pyridine-3-carboxylic acid |

| Amine | 3 | Not specified | 4-(piperidin-1-yl)pyridin-3-amine |

| Chloro | 2 | Not specified | 2-chloro-4-(piperidin-1-yl)pyridine |

| Cyano | 2 | Not specified | 4-(piperidin-1-yl)pyridine-2-carbonitrile |

Chiral Synthesis and Stereoselective Approaches

The development of chiral derivatives of this compound is of significant interest, as stereochemistry often plays a critical role in determining the biological activity and selectivity of a drug candidate.

Several stereoselective approaches have been developed for the synthesis of chiral piperidine derivatives. acs.org One such method involves the diastereoselective reduction of chiral pyrrolidine (B122466) and piperidine β-enamino esters. researchgate.net This approach has been successfully applied to the formal synthesis of various alkaloids. researchgate.net

Another strategy involves the use of chiral catalysts. For example, "planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed and shown to be effective in a variety of asymmetric transformations. researchgate.net The synthesis of novel chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives as potential stereoselective catalysts has also been reported, with total control of enantioselectivity achieved for the synthesis of L-proline and (R)-1,1'-bi(2-naphthol) derivatives. researchgate.net

Furthermore, the stereochemistry of the piperidinyl group itself can be a key determinant of activity. In the development of BTK inhibitors, compounds with an R-isomer piperidinyl group were found to be slightly more potent than their S-isomer analogs. acs.org

Structure Activity Relationship Sar Studies of 2 Methyl 4 Piperidin 4 Yl Pyridine Analogs

Elucidation of Pharmacophoric Requirements

The fundamental pharmacophore of 2-methyl-4-(piperidin-4-yl)pyridine analogs consists of several key features that are essential for biological interactions. A central element is the basic nitrogen atom within the piperidine (B6355638) ring. This nitrogen can act as a transition-state surrogate, forming crucial interactions with catalytic residues, such as the aspartic acid dyad (Asp32 and Asp215), in enzymes like renin. nih.gov The pyridine (B92270) ring, along with its substituents, typically occupies a large, contiguous hydrophobic pocket in the target protein. nih.gov

Further refinement of the pharmacophore model indicates the importance of substitution at the 4-position of the piperidine ring. The introduction of a polar group, specifically a hydroxyl group, at this position can establish a hydrogen bond with key amino acid residues, such as serine. nih.gov In silico studies on related heterocyclic compounds corroborate the significance of hydrogen bond acceptors, hydrogen bond donors, and aromatic features for effective biological activity. nih.gov Therefore, the essential pharmacophoric map for this class of compounds includes a basic piperidine nitrogen, a hydrogen-bonding moiety at the C4-position of the piperidine ring, and a substituted pyridine ring for hydrophobic engagement.

Impact of Substituent Modifications on Biological Activity (In Vitro and In Silico)

The biological activity of the this compound scaffold is highly sensitive to the nature and position of various substituents on both heterocyclic rings.

Modifications to the piperidine ring, particularly at the 1 and 4-positions, have a profound impact on both potency and pharmacokinetic properties. The introduction of a hydroxyl group at the 4-position of the piperidine ring has been shown to be a beneficial modification. For instance, 4-hydroxy analogues have demonstrated improved oral bioavailability compared to their non-hydroxylated counterparts, while importantly retaining their in vitro inhibitory potency. nih.gov

The characteristics of the side chain at the C4-position also play a critical role. Studies on related 4-substituted piperidines have shown that altering the length and flexibility of this side chain can significantly enhance binding affinity at both mu-opioid (MOR) and delta-opioid (DOR) receptors. afasci.com Furthermore, in a series of 1,4-disubstituted and 1,4,4-trisubstituted piperidines designed as T-type calcium channel inhibitors, the substituent at the C4-position was a key determinant of activity. Analogs featuring a pyrrolylcarbonylmethylaminomethyl group at C4 exhibited potent inhibition of the Cav3.2 channel. researchgate.net

Table 1: Impact of Piperidine Ring Substitutions on Biological Properties

| Parent Scaffold | Modification | Observed Effect | Reference |

|---|---|---|---|

| 3,5-disubstituted piperidine | Introduction of 4-hydroxyl group | Retained in vitro potency, improved oral bioavailability | nih.gov |

| Tetrahydroquinoline with 4-substituted piperidine | Variation in side chain length/flexibility at C4 | Significantly improved MOR and DOR binding affinity | afasci.com |

The pyridine ring serves as a crucial anchor for interaction within hydrophobic pockets of target proteins, and its substitution pattern significantly modulates biological activity. General SAR studies on pyridine derivatives indicate that the presence of methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups can enhance antiproliferative activity, whereas halogen atoms or other bulky groups may lead to a decrease in activity. nih.gov

In more specific studies on epibatidine (B1211577) analogs, which feature a pyridine ring, various substitutions led to a range of effects on receptor affinity and efficacy. nih.gov For example, a fluoro analog displayed significantly greater affinity for β2- over β4-containing nicotinic receptors, while an amino analog also showed marked subtype selectivity. nih.gov Bromo and norchloro analogs similarly demonstrated distinct profiles of affinity, efficacy, and potency across different receptor subtypes. nih.gov

In silico and in vitro evaluations of pyridine derivatives have further highlighted the role of substituents. For instance, in a series of renin inhibitors, replacing a more lipophilic 6-fluoroaniline moiety with a 6-aminopyridine as a P3 pharmacophore successfully reduced lipophilicity and improved metabolic clearance while maintaining high potency. nih.gov Interestingly, the regioisomeric 2-aminopyridine (B139424) analog proved to be less potent and metabolically less stable, underscoring the importance of substituent position. nih.gov

Table 2: Influence of Pyridine Ring Substitutions on Biological Activity

| Analog Series | Substitution | Effect | Reference |

|---|---|---|---|

| Epibatidine Analogs | Fluoro | 52- to 875-fold greater affinity at β2- vs β4-containing receptors | nih.gov |

| Epibatidine Analogs | Amino | 10- to 115-fold greater affinity at β2- vs β4-containing receptors | nih.gov |

| Epibatidine Analogs | Bromo | 4- to 55-fold greater affinity at β2- vs β4-containing receptors | nih.gov |

| Renin Inhibitors | 6-aminopyridine | Retained high potency, improved metabolic clearance | nih.gov |

| General Pyridine Derivatives | -OH, -OMe | Enhanced antiproliferative activity | nih.gov |

In the this compound scaffold, the pyridine and piperidine rings are directly connected via a carbon-carbon single bond. This direct linkage imparts a degree of conformational rigidity and defines the spatial relationship between the two heterocyclic systems. Consequently, there is no traditional "linker" group to modify. Any modification that involves inserting atoms between the two rings would constitute a significant change to the core scaffold, essentially creating a new chemical series.

However, the principle of linker modification is a cornerstone of medicinal chemistry. In other chemical series, the nature of the atom or group connecting two key pharmacophoric elements is critical. For example, in a series of EP3 receptor antagonists, the linker atom between a naphthalene (B1677914) and a phenyl ring dramatically influenced potency; a methylene (B1212753) (CH2) linker was optimal, sulfur (S) and sulfonyl (SO2) were useful surrogates, but an oxygen (O) linker resulted in a nearly 150-fold loss of activity due to conformational effects. This highlights that should a strategy of inserting a linker into the 4-(piperidin-4-yl)pyridine (B1299547) scaffold be pursued, the choice of linker would be of paramount importance to the resulting biological activity.

Bioisosteric Replacement Strategies in Scaffold Design

Bioisosteric replacement is a powerful strategy in drug design to modulate physicochemical properties, improve pharmacokinetics, and explore novel chemical space while retaining desired biological activity. afasci.comnih.gov This approach has been applied to scaffolds related to this compound.

One common strategy involves the replacement of the pyridine ring. For instance, a less hydrophobic 1,4-benzoxazinone motif was successfully explored as a bioisosteric replacement for a substituted pyridine-containing fragment in a series of renin inhibitors. nih.gov In another innovative approach, the 2-difluoromethylpyridine group has been proposed as a potential bioisostere for pyridine-N-oxide, based on a "bridging hypothesis" that links their structures through the isosteric relationship between the difluoromethyl group and a phenolic hydroxyl group. ajchem-a.com The replacement of a central benzene (B151609) ring with a pyridine has also been used to improve the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.

The piperidine ring itself is a versatile and common scaffold in numerous bioactive natural products and synthetic drugs. Its replacement is a key scaffold hopping strategy. For example, in the development of HIV entry inhibitors, a piperazine (B1678402) group was successfully replaced with a dipyrrolidine moiety to generate a novel and specific chemotype. nih.gov Such strategies could be applied to the this compound scaffold to generate new analogs with potentially improved properties.

Conformational Preferences and Their Biological Implications

Conformational restriction is a widely used tactic to lock a molecule into its bioactive conformation, thereby increasing potency and selectivity. While not applied directly to the title compound in the reviewed literature, a conceptually related example involves using a cyclopropane (B1198618) ring to conformationally restrict the rotation of a tetrahydropyran (B127337) (THP) ring, which served as a bioisostere for a morpholine. This strategy maintained the desired co-planarity essential for binding. Applying similar conformational constraints to the this compound scaffold could be a fruitful avenue for designing more potent and selective analogs.

Biological Activities and Preclinical Investigations of 2 Methyl 4 Piperidin 4 Yl Pyridine and Its Derivatives Non Human Organisms, in Vitro, in Silico

Activity Against Microbial Targets

Derivatives of 2-Methyl-4-(piperidin-4-yl)pyridine have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential leads for the development of new anti-infective agents.

Antibacterial Activities

The antibacterial potential of these compounds has been evaluated against a range of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Staphylococcus aureus : Certain 4-aminopiperidine (B84694) derivatives have been investigated for their activity against Staphylococcus aureus, although some studies have reported limited efficacy. documentsdelivered.comnih.gov For instance, a series of 4-aminopiperidine compounds, including those with modifications at the N-1 and C-4 positions of the piperidine (B6355638) ring, did not show significant activity against S. aureus. documentsdelivered.comnih.gov However, other pyridine (B92270) derivatives have shown more promise. For example, N-alkylated pyridine-based organic salts exhibited antibacterial activity against S. aureus, with one compound showing a minimum inhibitory concentration (MIC) of 56 ± 0.5% at a concentration of 100 μg/mL. nih.gov Additionally, novel 4-piperazinylquinoline hybrid derivatives have been designed and synthesized, with one compound, 5k, demonstrating potent and selective activity against S. aureus with a MIC of 10 μM. mdpi.com This compound was also shown to affect the integrity of the bacterial cell membrane. mdpi.com Another study on 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one showed promising antiproliferative properties against various cancer cell lines and also exhibited antibacterial activity. nih.gov

Micrococcus luteus : While specific data on the activity of this compound derivatives against Micrococcus luteus is not extensively detailed in the provided search results, the broader class of pyridine derivatives has been explored for general antibacterial properties.

Gram-Negative Bacteria:

Escherichia coli : Several studies have reported the activity of pyridine derivatives against E. coli. N-alkylated pyridine-based salts demonstrated inhibitory effects, with some compounds showing a MIC of 55 ± 0.5% at a concentration of 100 μg/mL. nih.gov Furthermore, synthesized piperidine derivatives, (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (1) and (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (2), were active against E. coli. biointerfaceresearch.com Compound 2, in particular, displayed excellent antibacterial activity. biointerfaceresearch.com

Mycobacterium tuberculosis : The 4-aminopiperidine series of compounds has been a focus of research for anti-tuberculosis agents. nih.gov One derivative, with a norbornenylmethyl substituent at the N-1 position and N-benzyl-N-phenethylamine at the C-4 position of the piperidine, showed a minimum inhibitory concentration (MIC) of 10 μM against virulent M. tuberculosis. documentsdelivered.comnih.gov However, further derivatization did not yield more potent analogues. documentsdelivered.comnih.gov In contrast, 2,4-disubstituted pyridine derivatives have been identified as effective against intracellularly located and biofilm-forming M. tuberculosis. nih.gov Sudapyridine (WX-081), a structural analog of bedaquiline, has also shown promising anti-tuberculosis activity. researchgate.net

A series of 2-piperidin-4-yl-benzimidazoles were synthesized and found to inhibit the growth of both Gram-positive and Gram-negative bacteria with low micromolar MIC values, highlighting their potential as broad-spectrum antibacterial agents. nih.gov

| Compound/Derivative Class | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 4-Aminopiperidine derivative | M. tuberculosis | MIC of 10 μM | documentsdelivered.comnih.gov |

| N-alkylated pyridine-based organic salt | S. aureus | MIC of 56 ± 0.5% at 100 μg/mL | nih.gov |

| N-alkylated pyridine-based organic salt | E. coli | MIC of 55 ± 0.5% at 100 μg/mL | nih.gov |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (2) | E. coli | Excellent activity | biointerfaceresearch.com |

| 2,4-Disubstituted pyridine derivatives | M. tuberculosis (intracellular & biofilm) | Effective | nih.gov |

| 4-piperazinylquinoline hybrid (5k) | S. aureus | MIC of 10 μM | mdpi.com |

| 2-piperidin-4-yl-benzimidazoles | Gram-positive and Gram-negative bacteria | Low micromolar MICs | nih.gov |

Antifungal Activities

The antifungal properties of this compound derivatives and related structures have been investigated against various fungal pathogens. A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides demonstrated better antifungal activity than the reference drug fluconazole (B54011) against Candida albicans and Aspergillus niger. researchgate.net Specifically, one compound was most active against C. albicans with a MIC of 0.224 mg/mL, while another was most active against A. niger with a MIC of 0.190 mg/mL. researchgate.net

Furthermore, novel 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives were synthesized and tested for their inhibitory activities against C. albicans and Trichophyton rubrum. nih.gov The MIC values indicated that three of these compounds had activities that were superior or comparable to fluconazole against both fungi. nih.gov Dispiropyrrolidines synthesized from 3,5-bis(arylidene)-4-piperidones also showed potent inhibitory properties against Candida albicans. nih.gov In another study, some pyridine derivatives with nitro and dimethoxy substituents exhibited antimicrobial activity comparable to standard drugs like fluconazole against C. albicans and A. niger. nih.gov

However, not all derivatives have shown antifungal effects. A series of N-methyl-4-piperidone-derived monoketone curcuminoids displayed no antifungal activity against Candida albicans and Candida krusei at the highest tested concentration of 100 μg/mL. mdpi.com

| Compound/Derivative Class | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | Candida albicans | MIC of 0.224 mg/mL | researchgate.net |

| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | Aspergillus niger | MIC of 0.190 mg/mL | researchgate.net |

| 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives | C. albicans, T. rubrum | Superior or comparable to fluconazole | nih.gov |

| Dispiropyrrolidines | Candida albicans | Potent inhibitory properties | nih.gov |

| Pyridine derivatives with nitro and dimethoxy substituents | C. albicans, A. niger | Comparable to fluconazole | nih.gov |

| N-methyl-4-piperidone-derived monoketone curcuminoids | C. albicans, C. krusei | No activity at 100 μg/mL | mdpi.com |

Antiparasitic Activities

Derivatives of this compound have shown significant promise as antiparasitic agents, particularly against the malaria parasite, Plasmodium falciparum.

Anti-malarial Activity and Hemozoin Formation Inhibition:

A series of 2,4-disubstituted imidazopyridines were identified as inhibitors of hemozoin formation, a critical process for the survival of the malaria parasite. nih.govnih.gov These compounds displayed moderate activity against the asexual blood stage of P. falciparum. nih.govnih.gov A leading compound from this series demonstrated good exposure in mice and in vivo efficacy in a P. falciparum mouse model. nih.gov

Furthermore, a library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several compounds exhibited potent antimalarial activity, with IC50 values in the nanomolar range. nih.gov For example, compound 13b was five-fold more active against the 3D7 strain and ten-fold more active against the W2 strain compared to chloroquine (B1663885), with low cytotoxicity. nih.gov

Other studies have also highlighted the antimalarial potential of pyridine-containing structures. 2-Acetylpyridine thiosemicarbazone derivatives have been investigated as potential antimalarial agents. acs.org Additionally, 4-pyridinemethanol (B147518) derivatives have shown significant activity against P. falciparum, with some being two to three times more active than chloroquine against susceptible strains and equally effective against resistant strains. nih.gov

| Compound/Derivative Class | Parasite/Target | Activity/IC50 | Reference |

|---|---|---|---|

| 2,4-Disubstituted imidazopyridines | P. falciparum / Hemozoin formation | Moderate asexual blood stage activity | nih.govnih.gov |

| 1,4-Disubstituted piperidine derivative (13b) | P. falciparum (3D7 strain) | IC50 of 4.19 nM | nih.gov |

| 1,4-Disubstituted piperidine derivative (13b) | P. falciparum (W2 strain) | IC50 of 13.30 nM | nih.gov |

| 4-Pyridinemethanol derivatives | P. falciparum | 2-3 times more active than chloroquine | nih.gov |

Modulation of Enzyme and Receptor Systems

In addition to their antimicrobial properties, derivatives of this compound have been shown to interact with and modulate the activity of various enzymes and receptors, suggesting their potential therapeutic applications in other disease areas.

Enzyme Inhibition

These compounds have been found to inhibit several key enzymes involved in various pathological processes.

Dihydrofolate Reductase (DHFR): While direct inhibition of DHFR by this compound derivatives was not explicitly detailed in the provided search results, the broader class of pyridine-containing compounds has been studied for this activity.

Hsp90 (Heat Shock Protein 90): Several small-molecule inhibitors of Hsp90 with diverse chemical structures, including those based on a pyrazole (B372694) scaffold with piperazinyl, morpholino, and piperidyl derivatives, have been developed. nih.govub.edu These inhibitors have shown potent antitumor activity by destabilizing the cancer cell's aberrant proteins. nih.gov One such derivative, with a methylsulfonylbenzyl substituent on the piperazine (B1678402) nitrogen, had an IC50 of less than 600 nM against the enzyme. ub.edu

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): A number of pyridine and piperidine derivatives have been identified as potent inhibitors of AChE and BChE, enzymes critical in the progression of Alzheimer's disease. nih.govnih.govmdpi.comnih.gov A tacrine-donepezil hybrid, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine, exhibited potent nanomolar inhibition of both enzymes. hilarispublisher.com A series of 1,2,4-oxadiazole (B8745197) derivatives were designed as selective BuChE inhibitors, with the most potent compound showing an IC50 of 5.07 µM. nih.govresearchgate.net Another study identified a polyfunctionalized pyridine derivative as a potent dual inhibitor of AChE (IC50 = 13 nM) and BuChE (IC50 = 3.1 µM). nih.gov

EZH1/2 (Enhancer of Zeste Homolog 1/2): There is no specific information in the provided search results regarding the inhibition of EZH1/2 by this compound derivatives.

| Enzyme | Inhibitor Class/Compound | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Hsp90 | Pyrazole-based piperazine derivative | < 600 nM | ub.edu |

| AChE | Polyfunctionalized pyridine derivative | 13 nM | nih.gov |

| BuChE | Polyfunctionalized pyridine derivative | 3.1 µM | nih.gov |

| AChE & BChE | N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | Potent nanomolar inhibition | hilarispublisher.com |

| BuChE | 1,2,4-oxadiazole derivative | 5.07 µM | nih.govresearchgate.net |

Antiproliferative and Anticancer Activities (In Vitro Models)

Derivatives of this compound have demonstrated notable antiproliferative and anticancer activities in various in vitro models. These compounds are of significant interest in medicinal chemistry due to the prevalence of the pyridine nucleus in numerous natural products and FDA-approved drugs with diverse biological activities, including antitumor effects. nih.govnih.gov The exploration of pyridine derivatives as anticancer agents is driven by the need for newer, safer, and more efficient therapies, especially in light of increasing drug resistance to conventional chemotherapeutics. nih.gov

A variety of substituted pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. For instance, novel polyfunctional pyridines have been investigated against human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and colon carcinoma (CACO-2) cell lines. jst.go.jp Similarly, other studies have focused on the antiproliferative activity of newly synthesized nicotinamide (B372718) and thienopyridine derivatives against human colon cancer (HCT-116), liver cancer (HepG2), and breast cancer (MCF-7) cells. nih.govacs.org The cytotoxic potential of these compounds is often assessed using the MTT assay, which measures the metabolic activity of cells and thus their viability. nih.govjst.go.jpacs.org

The structural features of these pyridine derivatives play a crucial role in their anticancer activity. Structure-activity relationship (SAR) studies aim to identify the functional groups and structural modifications that enhance antiproliferative effects. nih.gov For example, the introduction of different substituents on the pyridine ring can significantly modulate the cytotoxic potency and selectivity of the compounds. Some derivatives have shown promising activity against specific cancer cell lines while exhibiting lower toxicity towards normal human cell lines, indicating a favorable therapeutic window. nih.govacs.org

Interactive Table: In Vitro Anticancer Activity of Pyridine Derivatives

Mechanism of Action Studies (e.g., Cell Cycle Arrest, Target Protein Binding)

Investigations into the mechanism of action of antiproliferative pyridine derivatives have revealed several cellular processes that are targeted by these compounds. One key mechanism is the induction of cell cycle arrest. For instance, certain bis(2,6-dioxopiperazine) derivatives have been shown to cause cell cycle arrest in the late G2 phase or prophase in murine leukemia L1210 cells. nih.gov This phase-specific action prevents the cells from proceeding through mitosis, thereby inhibiting their proliferation. nih.gov

Another important aspect of the mechanism of action is the binding of these compounds to specific target proteins involved in cancer progression. Molecular docking studies have been employed to predict the binding interactions of pyridine derivatives with various protein targets. nih.gov For example, some derivatives have been evaluated for their inhibitory activity against phosphodiesterase 3A (PDE3A), a therapeutic target in some cancers. jst.go.jp While a direct correlation between anticancer activity and PDE3A inhibition was not definitively established in one study, it highlights the ongoing search for specific molecular targets. jst.go.jp

Other studies have identified PIM-1 kinase as a target for certain pyridine and pyrazolyl pyridine derivatives. nih.gov PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells. nih.gov One compound, in particular, demonstrated potent PIM-1 kinase inhibition and induced apoptosis in HepG2 liver cancer cells. nih.gov Furthermore, some oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been investigated for their potential to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key factor in tumor angiogenesis. nih.gov

Neurological and Central Nervous System Activities (In Vitro and In Silico Models)

The structural similarity of some this compound derivatives to known neurotoxins has prompted investigations into their neurological effects. For example, 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine (TMMP), an analog of the neurotoxin MPTP, has been shown to cause persistent depletion of striatal dopamine (B1211576) and nerve terminal degeneration in mice. nih.gov This neurotoxic effect is believed to involve oxidation of the compound by monoamine oxidase B in the brain. nih.gov

In silico studies and molecular docking have been utilized to explore the potential interactions of pyridine derivatives with central nervous system targets. These computational methods help in predicting the binding affinity and mode of interaction of these compounds with specific receptors and enzymes in the brain. researchgate.net For instance, some sulfonamide derivatives containing a pyridine moiety have been evaluated in silico for their potential as anti-Alzheimer's agents by targeting acetylcholinesterase. researchgate.net

Furthermore, pyrazol-4-yl-pyridine derivatives have been identified as subtype-selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M4). nih.gov These PAMs enhance the effect of the natural ligand, acetylcholine, at the M4 receptor, which is a potential therapeutic target for neurological and psychiatric disorders. nih.gov

Other Investigated Biological Activities (e.g., Plant Growth Stimulation)

Beyond their applications in medicine, certain pyridine derivatives have been investigated for their effects on plant growth. Some of these compounds have been found to act as plant growth regulators, promoting accelerated growth and leading to earlier harvest times. google.com This effect is particularly noted in cereals like rice, wheat, and corn, as well as in various vegetables. google.com The mechanism behind this growth-promoting activity is linked to an increase in chlorophyll (B73375) content and enhanced stability of chlorophyll within the plants. google.com Additionally, some trifluoromethyl pyridine piperazine derivatives have been developed as plant activators, capable of inducing systemic acquired resistance against plant viruses such as tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov These compounds were found to enhance the activities of defense-related enzymes in plants. nih.gov

Advanced Analytical Methodologies for Characterization of 2 Methyl 4 Piperidin 4 Yl Pyridine and Its Derivatives

Spectroscopic Characterization Beyond Basic Identification

Spectroscopy is the cornerstone of molecular characterization, probing the interaction of electromagnetic radiation with matter to reveal distinct molecular features.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: In ¹H NMR spectroscopy, the chemical environment of each proton is mapped. For 2-Methyl-4-(piperidin-4-yl)pyridine, the spectrum would be a composite of signals from the 2-methylpyridine (B31789) and the piperidine (B6355638) ring protons. The pyridine (B92270) ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts influenced by the methyl group and the piperidinyl substituent. The methyl group on the pyridine ring would produce a characteristic singlet in the upfield region (around δ 2.5 ppm). The piperidine ring protons would exhibit more complex splitting patterns in the aliphatic region (δ 1.5-3.5 ppm), further complicated by the connection to the pyridine ring. Data for related structures like 2-methylpyridine and various piperidines support these expected ranges. hmdb.caresearchgate.netipb.pt

¹³C NMR: ¹³C NMR provides information on the carbon skeleton. The pyridine carbons would resonate at lower field (δ 120-160 ppm) compared to the aliphatic piperidine carbons (δ 25-50 ppm). researchgate.netresearchgate.netchemicalbook.com The carbon of the methyl group would appear at a high field (around δ 20-25 ppm). The specific chemical shifts provide a unique fingerprint of the molecule. For instance, ¹³C NMR spectra have been measured for numerous N-alkylpiperidines and pyridine derivatives, allowing for detailed analysis of substituent effects. researchgate.netrsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign proton and carbon signals. COSY experiments would reveal proton-proton coupling networks within the pyridine and piperidine rings, while HMBC would show correlations between protons and carbons separated by two or three bonds, confirming how the two ring systems are connected. These advanced techniques are crucial for distinguishing between isomers and confirming the precise connectivity of the molecule. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive, based on data from analogous structures.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Pyridine Ring Protons | ¹H | 7.0 - 8.5 | Aromatic region, complex splitting patterns. |

| Piperidine Ring Protons | ¹H | 1.5 - 3.5 | Aliphatic region, complex splitting patterns. |

| Pyridine-CH₃ | ¹H | ~2.5 | Singlet. |

| Piperidine-NH | ¹H | Variable | Broad singlet, dependent on solvent and concentration. |

| Pyridine Ring Carbons | ¹³C | 120 - 160 | Aromatic carbon region. |

| Piperidine Ring Carbons | ¹³C | 25 - 50 | Aliphatic carbon region. |

| Pyridine-CH₃ | ¹³C | 20 - 25 | Aliphatic carbon region. |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular bonds, which vibrate at specific quantized frequencies.

FT-IR Spectroscopy: An FT-IR spectrum of this compound would display characteristic absorption bands. Key absorptions would include C-H stretching vibrations from both the aromatic pyridine ring and the aliphatic piperidine ring (typically 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (1400-1600 cm⁻¹). lew.roresearchgate.netukm.my The N-H stretching of the secondary amine in the piperidine ring would appear as a distinct band around 3300-3500 cm⁻¹, while its bending vibration would be near 1500-1600 cm⁻¹. researchgate.net FT-IR libraries, such as the Aldrich FT-IR Collection, contain spectra for thousands of pure compounds and serve as a valuable reference. thermofisher.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the pyridine moiety would be strong in the Raman spectrum. researchgate.netmdpi.comstfc.ac.uk Resonance Raman studies on related pyridine-containing complexes show that specific vibrational modes can be enhanced depending on the electronic transitions, offering deeper insight into the molecular orbitals. stfc.ac.ukrug.nl

Table 2: Key Vibrational Modes for this compound This table is predictive, based on data from analogous structures.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Piperidine) | FT-IR | 3300 - 3500 |

| Aromatic C-H Stretch (Pyridine) | FT-IR/Raman | 3000 - 3100 |

| Aliphatic C-H Stretch (Piperidine, Methyl) | FT-IR/Raman | 2850 - 2960 |

| C=C, C=N Ring Stretch (Pyridine) | FT-IR/Raman | 1400 - 1600 |

| N-H Bend (Piperidine) | FT-IR | 1500 - 1600 |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would be key to confirming the structure, likely involving the cleavage of the bond between the pyridine and piperidine rings, and fragmentation within the piperidine ring itself. The NIST WebBook provides mass spectra for related compounds like 2-methylpyridine, which can be used as a reference for the fragmentation of the pyridine portion. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The pyridine ring is a chromophore that absorbs UV light. The spectrum of this compound would be expected to show absorptions characteristic of substituted pyridines, typically involving π → π* and n → π* transitions. ukm.myacs.org The exact position and intensity of the absorption maxima (λ_max) would be influenced by the methyl and piperidinyl substituents.

X-Ray Diffraction for Solid-State Structural Elucidation

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not reported, studies on related substituted pyridines and piperidines demonstrate the power of this technique. researchgate.netresearchgate.net Such an analysis would confirm the relative orientation of the pyridine and piperidine rings and reveal how the molecules pack in the solid state, including any hydrogen bonding involving the piperidine N-H group.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating the compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would be developed, where the compound is passed through a non-polar stationary phase with a polar mobile phase. The purity is determined by the area percentage of the main peak in the chromatogram. HPLC systems are routinely used to ensure compounds meet a high purity threshold (e.g., ≥95%) for further use. mdpi.com

Gas Chromatography (GC): For volatile compounds, GC can be used. Given its structure, this compound may be amenable to GC analysis, which would provide information on its volatility and purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of reactions and to get a preliminary assessment of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pyridine derivatives. For instance, a method for the detection and quantification of 2-methylpyridine from aqueous solutions has been developed using reversed-phase HPLC with a C18 column. researchgate.net The study optimized parameters such as the concentration of the analyte, the percentage of acetonitrile (B52724) in the mobile phase, and the flow rate to achieve optimal peak asymmetry. researchgate.net This highlights the adaptability of HPLC for analyzing compounds structurally related to this compound.

Similarly, other pyridine derivatives can be analyzed using reversed-phase HPLC with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com The versatility of HPLC is further demonstrated by its application in the analysis of a wide array of pyridine derivatives, including those with pyrazole (B372694) moieties, where it is used to determine purity and for structural elucidation. nih.gov

Interactive Table: HPLC Conditions for Pyridine Derivatives

| Parameter | 2-Methylpyridine | Pyridine, 2-butyl-4-methyl- | 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate |

|---|---|---|---|

| Column | Reversed-phase C18 researchgate.net | Newcrom R1 (Reversed-phase) sielc.com | Not Specified |

| Mobile Phase | Acetonitrile and Water researchgate.net | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS compatibility) sielc.com | Not Specified |

| Detection | UV researchgate.net | UV/MS sielc.com | HPLC (Assay: 97%) sigmaaldrich.com |

| Key Finding | Optimized conditions for peak asymmetry. researchgate.net | Scalable method suitable for preparative separation and pharmacokinetics. sielc.com | Purity determination. sigmaaldrich.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds, including derivatives of pyridine. The technique is often coupled with a mass spectrometer (GC-MS) for definitive identification. For instance, GC-MS has been used to identify a wide range of volatile compounds from human skin emanations, including heterocyclic compounds like 2-methyl-1H-pyrrole and trimethylpyrazine. unl.edu

The application of GC extends to the pharmaceutical industry for the control of volatile impurities. Methods have been developed for the analysis of residual solvents and volatile reagents in active pharmaceutical ingredients. researchgate.net These methods often involve headspace injection for volatile analytes and direct liquid injection for less volatile compounds, demonstrating the flexibility of GC in handling a diverse range of sample types and analyte volatilities. researchgate.net For instance, in the analysis of dutasteride, different GC methods were developed to quantify volatile solvents like methanol (B129727) and acetonitrile, as well as less volatile compounds such as pyridine and dimethylformamide. researchgate.net

Interactive Table: GC Parameters for Analysis of Related Compounds

| Parameter | Volatile Compounds from Human Skin | Volatile Impurities in Dutasteride | 2-Methyl-4-propyl-1,3-oxathiane in Wine |

|---|---|---|---|

| Column | HP5 FSOT or HP-FFAP unl.edu | Not specified researchgate.net | Not specified |

| Injection | Solventless with cryofocusing unl.edu | Headspace or Direct Liquid Injection researchgate.net | Headspace-Solid-Phase Microextraction (HS-SPME) researchgate.net |

| Detector | Mass Spectrometry (MS) unl.edu | Flame Ionization Detector (FID) or Mass Spectrometry (MS) researchgate.net | Mass Spectrometry (MS) researchgate.net |

| Key Finding | Identification of 346 volatile compounds. unl.edu | Validated methods for quantifying residual solvents and volatile reagents. researchgate.net | Identification and quantification of a new volatile sulfur compound. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method is particularly valuable for the analysis of complex mixtures and for quantifying compounds at very low concentrations.

LC-MS/MS has been successfully employed for the analysis of various pyridine derivatives. For example, a validated LC-MS/MS assay was developed for cis-amminedichloro(2-methylpyridine)platinum(II) in human plasma ultrafiltrate, demonstrating the technique's utility in pharmacokinetic studies. nih.gov The method involved selected reaction monitoring (SRM) to achieve high specificity and a low limit of quantitation. nih.gov

Furthermore, LC-MS/MS is instrumental in the structural elucidation of novel compounds. A study on pyridine and quinoline (B57606) derivatives bearing imidazole (B134444) or benzimidazole (B57391) moieties utilized LC-MS to confirm the structures and purity of the synthesized compounds. researchgate.net The fragmentation patterns observed in the mass spectra provided crucial information for identifying the compounds and their isomers. researchgate.net The technique has also been applied to profile anthocyanins in berries, showcasing its ability to characterize complex natural product mixtures. mdpi.com

Interactive Table: LC-MS/MS Applications for Pyridine and Related Derivatives

| Application | Analyte(s) | Key Findings |

|---|---|---|

| Pharmacokinetic Study nih.gov | cis-amminedichloro(2-methylpyridine)platinum(II) | Developed a sensitive and reliable method for quantification in human plasma ultrafiltrate. nih.gov |

| Structural Elucidation researchgate.net | Pyridine/quinoline derivatives with imidazole/benzimidazole moieties | Confirmed structures and identified isomers based on fragmentation patterns. researchgate.net |

| Metabolite Profiling mdpi.com | N-phenylpiperazine derivative (LQFM05) | Identified the main metabolite and evaluated biodistribution in rats. mdpi.com |

| Vitamin D Analysis nih.gov | Vitamin D3 metabolites | Developed a new derivatization method to enhance detection sensitivity. nih.gov |

Electrochemical Methods

Electrochemical methods offer a different approach to the analysis of this compound and its derivatives, providing insights into their redox properties. Techniques like cyclic voltammetry and differential pulse voltammetry can be used to study the oxidation and reduction behavior of these compounds.

For instance, the electrochemical behavior of N-substituted-4-piperidone curcumin (B1669340) analogs has been investigated using these methods. mdpi.com The studies revealed that these compounds undergo irreversible oxidation and that the process is diffusion-controlled. mdpi.com Similarly, the electrochemical oxidation of piperidine has been studied, indicating a two-electron transfer process. researchgate.net

Electrochemical studies have also been conducted on coordination polymers containing pyridine-based ligands, providing information on their potential as catalysts for reactions like the hydrogen evolution reaction. mdpi.com These methods are valuable for understanding the electronic properties of molecules and their potential applications in areas such as electrocatalysis and sensor development.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. This analysis provides a detailed picture of how molecules pack together and the nature of the forces holding them in the solid state.

This method has been applied to various pyridine-containing compounds to understand their crystal packing. For example, in the crystal structure of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing arise from H···H, H···C/C···H, H···N/N···H, and O···H/H···O interactions. nih.gov This indicates that van der Waals forces and hydrogen bonding are the dominant interactions. nih.gov

Similarly, in other complex organic molecules, Hirshfeld analysis has been used to identify and quantify various types of intermolecular contacts, including hydrogen bonding and π-π stacking interactions. nih.govscirp.org The analysis generates two-dimensional fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. mdpi.comresearchgate.net This information is crucial for understanding the physical properties of the crystalline material and for crystal engineering.

Interactive Table: Hirshfeld Surface Analysis of Pyridine Derivatives

| Compound | Dominant Intermolecular Interactions |

|---|---|

| Methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate nih.gov | H···H, H···C/C···H, H···N/N···H, O···H/H···O nih.gov |

| 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide nih.gov | H···H, C···H/H···C, O···H/H···O nih.gov |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of foundational molecules like 2-Methyl-4-(piperidin-4-yl)pyridine is a critical area for innovation, with a growing emphasis on environmentally friendly and efficient processes.

Green Chemistry Approaches: Future synthetic strategies will likely incorporate green chemistry principles. mdpi.com This includes the use of less hazardous solvents and reagents, minimizing waste, and improving atom economy. rsc.org For instance, mechanochemical methods, which reduce or eliminate the need for solvents, are becoming more common in the synthesis of heterocyclic compounds. mdpi.com Similarly, flow chemistry offers a safer and more efficient alternative to traditional batch processing for producing methylated pyridines. researchgate.net

Catalytic C-H Functionalization: A significant advancement would be the development of methods for the direct C-H functionalization of the pyridine (B92270) or piperidine (B6355638) rings. rsc.org This would avoid the need for pre-functionalized starting materials, leading to shorter, more efficient synthetic routes. Research into novel catalysts, particularly those based on abundant and non-toxic metals, will be crucial for achieving this.

Scalable Synthesis: Developing scalable and cost-effective synthetic processes is essential for the large-scale production required for pharmaceutical development. An improved, scalable process for synthesizing piperidin-4-yl-carbamates, a related piperidine structure, has already been developed using readily available materials and achieving high yields, demonstrating a precedent for such advancements. researchgate.net

Exploration of New Biological Targets and Therapeutic Areas

The structural characteristics of the this compound scaffold suggest its potential to interact with a wide array of biological targets, opening up new therapeutic possibilities.

Expanding Therapeutic Applications: While pyridine-containing drugs are used for infectious diseases, inflammation, nervous system disorders, and oncology, there is vast potential for new applications. nih.gov The pyridine scaffold is a key component in drugs with diverse mechanisms of action, from antimicrobial and antiviral to anticancer and antihypertensive agents. nih.gov Systematic screening of this compound derivatives against a broad range of biological targets could uncover novel therapeutic uses.

High-Throughput Screening: High-throughput screening (HTS) is a powerful method for identifying new biological activities. By testing a library of derivatives against numerous targets like kinases, G-protein coupled receptors (GPCRs), and ion channels, researchers can identify novel "hits" for further development. The pyridine scaffold is known to be a valuable component in molecules with antibacterial properties, including against multidrug-resistant strains. nih.gov

New Disease Areas: Research could extend to areas where pyridine and piperidine derivatives have already shown promise. For example, imidazo[4,5-b]pyridine derivatives have demonstrated potent antibacterial and antimycotic activity. mdpi.com Exploring the potential of this compound derivatives in these and other areas, such as neurodegenerative diseases or metabolic disorders, could yield significant breakthroughs.

Integration of Advanced Computational and Experimental Methodologies

The combination of computational and experimental techniques is revolutionizing drug discovery by accelerating the design and testing of new molecules. nih.govresearchgate.net

Computational Modeling: Computer-aided drug design (CADD) plays a crucial role in modern drug development. researchgate.net Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can predict how derivatives of this compound will interact with target proteins. nih.govnih.gov These methods help in prioritizing which compounds to synthesize and test, saving time and resources. researchgate.net Computational chemistry can also be used to analyze properties like aromaticity and electronic structure, which can be correlated with biological activity. researchgate.net

Structural Biology: Experimental techniques such as X-ray crystallography and cryo-electron microscopy provide high-resolution three-dimensional structures of a compound bound to its biological target. This information is invaluable for structure-based drug design, allowing for the rational design of more potent and selective molecules.

Iterative Design Cycles: The most effective approach involves an iterative cycle of computational design, chemical synthesis, and experimental testing. nih.gov This synergy allows for rapid optimization of lead compounds, progressively improving their pharmacological properties.

Design of Next-Generation Derivatives with Enhanced Selectivity and Potency

A primary goal of future research will be to design and synthesize new derivatives of this compound with improved therapeutic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.